molecular formula C54H88O23 B039229 Paridiformoside CAS No. 112468-35-6

Paridiformoside

Cat. No.: B039229
CAS No.: 112468-35-6
M. Wt: 1105.3 g/mol
InChI Key: IFUZRXARAGLJFJ-GTLZPBAUSA-N
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Description

Dexamethasone phosphate is a synthetic glucocorticoid used for its potent anti-inflammatory and immunosuppressive properties. It is commonly employed in the treatment of various inflammatory and autoimmune conditions, as well as in certain types of cancer therapy. The compound is a water-soluble ester of dexamethasone, which allows for rapid onset of action when administered.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone phosphate typically involves the following steps:

    Starting Material: Dexamethasone acetate epoxide.

    Ring-Opening Reaction: The epoxide ring is opened using a suitable nucleophile.

    Recrystallization: The product is purified through recrystallization.

    Base-Catalyzed Hydrolysis: The ester group is hydrolyzed under basic conditions.

    Esterification: The hydrolyzed product undergoes esterification with pyrophosphoryl chloride.

    Neutralization and Salification: The final product is neutralized and converted to its sodium salt form

Industrial Production Methods: In industrial settings, the production of dexamethasone phosphate involves large-scale synthesis using similar steps as mentioned above. The process is optimized for yield and purity, with stringent quality control measures to ensure the stability and efficacy of the final product .

Types of Reactions:

    Oxidation: Dexamethasone phosphate can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The compound can participate in substitution reactions, especially at the fluorine and hydroxyl positions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

Scientific Research Applications

Dexamethasone phosphate has a wide range of applications in scientific research:

Mechanism of Action

Dexamethasone phosphate exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates gene expression. This leads to:

Comparison with Similar Compounds

    Prednisolone: Another glucocorticoid with similar anti-inflammatory properties but less potent than dexamethasone phosphate.

    Hydrocortisone: A naturally occurring glucocorticoid with broader metabolic effects.

    Betamethasone: Structurally similar to dexamethasone but with different pharmacokinetic properties.

Uniqueness: Dexamethasone phosphate is unique due to its high potency, rapid onset of action, and water solubility, which makes it suitable for various routes of administration, including intravenous and intramuscular injections .

Properties

IUPAC Name

(2R,4S,5R,10S,13R,14R,18S,20R)-2-hydroxy-10-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H88O23/c1-23-32(60)35(63)38(66)44(70-23)75-41-26(20-57)73-47(43(77-46-40(68)37(65)34(62)25(19-56)72-46)42(41)76-45-39(67)36(64)33(61)24(18-55)71-45)74-31-10-11-50(5)27(48(31,2)3)8-12-51(6)28(50)9-13-54-29-16-49(4,21-58)14-15-53(29,22-69-54)30(59)17-52(51,54)7/h21,23-47,55-57,59-68H,8-20,22H2,1-7H3/t23-,24+,25+,26+,27?,28+,29-,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41+,42-,43+,44-,45+,46-,47+,49+,50-,51+,52-,53?,54?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUZRXARAGLJFJ-GTLZPBAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CCC89[C@H]1C[C@](CCC1(CO8)[C@@H](C[C@]9([C@@]7(CCC6C5(C)C)C)C)O)(C)C=O)C)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H88O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1105.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112468-35-6
Record name Paridiformoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112468356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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